molecular formula C11H11N7O B12183639 N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12183639
M. Wt: 257.25 g/mol
InChI Key: VVZDRBBJWLQNKH-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrazole ring fused with a tetrazolo[1,5-a]pyridine moiety, making it a valuable scaffold for the development of new pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with tetrazolo[1,5-a]pyridine-6-amine in the presence of coupling agents such as EDCI or DCC. The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of a pyrazole ring and a tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C11H11N7O/c1-7-5-9(14-17(7)2)12-11(19)8-3-4-10-13-15-16-18(10)6-8/h3-6H,1-2H3,(H,12,14,19)

InChI Key

VVZDRBBJWLQNKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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